4-(Difluoromethoxy)-3-fluorophenol

Description

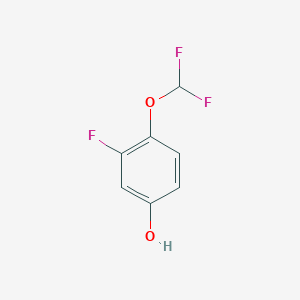

4-(Difluoromethoxy)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a difluoromethoxy group (–OCF₂H) at the para position and a fluorine atom at the meta position. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical intermediates. The difluoromethoxy group enhances electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGXQIJIJIWLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Difluoromethoxy)-3-fluorophenol typically involves the introduction of the difluoromethoxy group onto a phenol ring. One common method includes the reaction of 4-hydroxy-3-fluorophenol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity. For example, the synthesis of similar compounds has been achieved through O-alkylation, oxidation, and N-acylation reactions .

Chemical Reactions Analysis

4-(Difluoromethoxy)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or alkylation, to form various substituted phenols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

4-(Difluoromethoxy)-3-fluorophenol has several scientific research applications:

Industry: It is utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a crucial role in the epithelial-mesenchymal transformation pathway . This inhibition can lead to reduced fibrosis and improved cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1): This compound replaces the difluoromethoxy group with a trifluoromethyl (–CF₃) group. The –CF₃ group is a stronger electron-withdrawing substituent than –OCF₂H, leading to higher acidity (lower pKa) in the phenol. Applications include use as a building block in agrochemicals and liquid crystals .

- [4-(Difluoromethoxy)-3-methoxyphenyl]methanol (CAS 199854-38-1): Here, the fluorine at the meta position is replaced by a methoxy (–OCH₃) group, and a hydroxymethyl (–CH₂OH) group is added. The methoxy group is electron-donating, reducing phenol acidity compared to 4-(Difluoromethoxy)-3-fluorophenol. This derivative may exhibit improved solubility in polar solvents due to the –CH₂OH moiety .

- Safety protocols for nitro-phenols emphasize rigorous handling, contrasting with the relatively safer profile of 4-(Difluoromethoxy)-3-fluorophenol .

Physical and Chemical Properties

| Compound | Key Substituents | Molecular Weight (g/mol) | Acidity (Relative) | Stability/Safety Notes |

|---|---|---|---|---|

| 4-(Difluoromethoxy)-3-fluorophenol | –OCF₂H (para), –F (meta) | ~192.1 (estimated) | Moderate | Stable under inert conditions |

| 4-Fluoro-3-(trifluoromethyl)phenol | –CF₃ (meta), –F (para) | 194.1 | High | Sensitive to strong bases |

| [4-(Difluoromethoxy)-3-methoxyphenyl]methanol | –OCF₂H (para), –OCH₃ (meta), –CH₂OH | 216.2 | Low | Hygroscopic; oxidizes slowly |

| 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | –NO₂ (ortho), –OCF₃ (meta) | 303.2 | Very High | Explosive risk; requires PPE |

Note: Molecular weights calculated from molecular formulas in evidence . Acidity inferred from substituent effects.

Biological Activity

4-(Difluoromethoxy)-3-fluorophenol is an organofluorine compound that has gained attention for its potential biological activities. With a molecular formula of C7H5F3O and a molecular weight of approximately 188.11 g/mol, this compound features a difluoromethoxy group and a fluorophenol moiety, which contribute to its unique properties and applications in pharmaceuticals and agrochemicals. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structural characteristics of 4-(Difluoromethoxy)-3-fluorophenol are crucial for understanding its biological activity. The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its reactivity and stability compared to non-fluorinated analogs. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and crystallization conditions.

Research indicates that 4-(Difluoromethoxy)-3-fluorophenol exhibits notable biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The exact mechanisms for 4-(Difluoromethoxy)-3-fluorophenol remain an area of ongoing research .

- Neuroprotective Effects : The compound has been investigated for its potential role in neurodegenerative diseases. It acts as an inhibitor of β-secretase (BACE1), which is involved in the formation of amyloid plaques associated with Alzheimer's disease . This inhibition may help reduce amyloidogenic processes in the brain.

Case Studies

Several studies have highlighted the biological activity of 4-(Difluoromethoxy)-3-fluorophenol:

- Study on Pain Modulation : A study involving animal models demonstrated that analogs of URB597, which share structural similarities with 4-(Difluoromethoxy)-3-fluorophenol, exhibited significant anti-hyperalgesic effects. These compounds reduced nociceptive responses and modulated the expression of pain mediators in the spinal cord and trigeminal ganglia .

- Alzheimer's Disease Research : A patent describes the use of compounds related to 4-(Difluoromethoxy)-3-fluorophenol for treating Alzheimer's disease by inhibiting BACE1. This inhibition could potentially ameliorate cognitive decline associated with amyloid plaque accumulation .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to 4-(Difluoromethoxy)-3-fluorophenol:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-difluoromethoxy-4-fluorophenol | C7H4BrF3O2 | Contains a bromo group; used in herbicide development |

| 4-Bromo-3-difluoromethoxy-5-fluorophenol | C7H4BrF3O2 | Similar halogenation pattern; potential use in pharmaceuticals |

| 2-Difluoromethoxy-5-fluoroaniline | C7H6F2N2O | Amino group enhances reactivity; used in dye synthesis |

These compounds share structural similarities but exhibit unique properties that may influence their biological activities differently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.